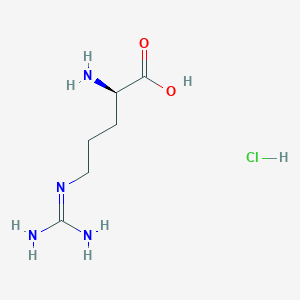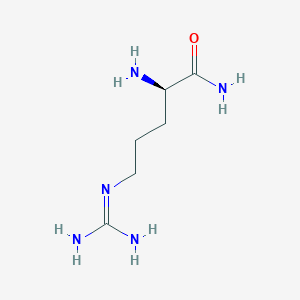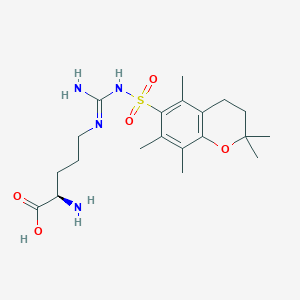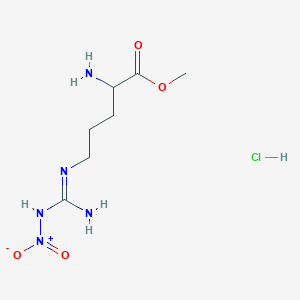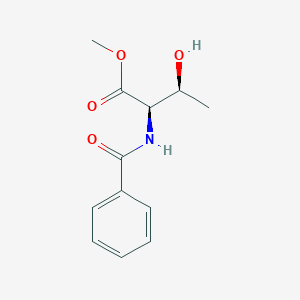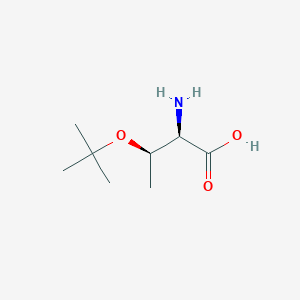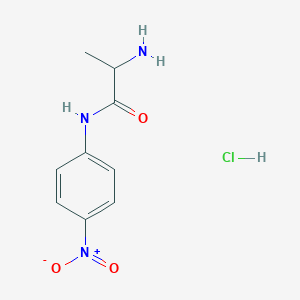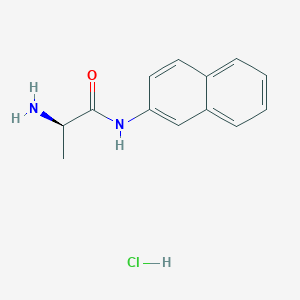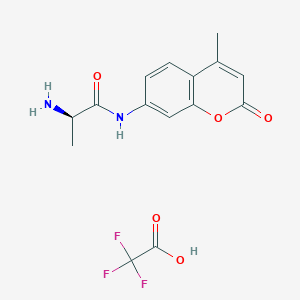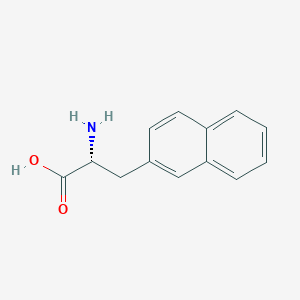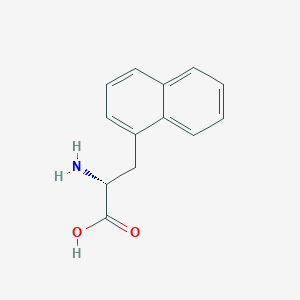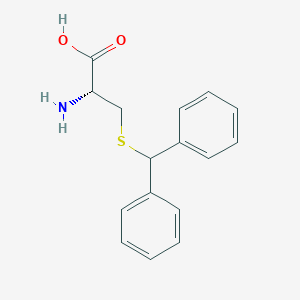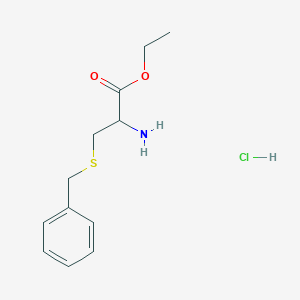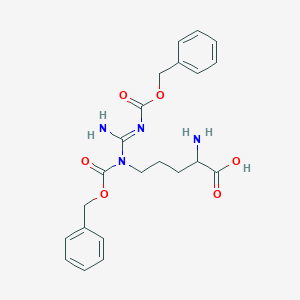
NG,NG,-Di-Cbz-L-arginine
Overview
Description
NG,NG,-Di-Cbz-L-arginine is a derivative of the amino acid L-arginine, where the guanidine group is protected by two carbobenzoxy (Cbz) groups. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NG,NG,-Di-Cbz-L-arginine typically involves the protection of the guanidine group of L-arginine. The process begins with the reaction of L-arginine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is extracted using an organic solvent like ethyl acetate. The crude product is then purified through recrystallization or chromatography to obtain this compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: NG,NG,-Di-Cbz-L-arginine undergoes various chemical reactions, including:
Hydrolysis: The Cbz protecting groups can be removed under acidic or basic conditions to yield L-arginine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz groups are replaced by other functional groups.
Oxidation and Reduction: While the guanidine group is relatively stable, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Hydrolysis: L-arginine.
Substitution: Various substituted derivatives of L-arginine.
Oxidation and Reduction: Modified forms of this compound with altered oxidation states.
Scientific Research Applications
NG,NG,-Di-Cbz-L-arginine has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other protected amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug for L-arginine.
Mechanism of Action
The mechanism of action of NG,NG,-Di-Cbz-L-arginine primarily involves its role as a protected form of L-arginine. The Cbz groups protect the guanidine group from unwanted reactions during peptide synthesis. Upon removal of the Cbz groups, L-arginine is released, which can then participate in various biochemical pathways. L-arginine is a precursor for the synthesis of nitric oxide, a critical signaling molecule in the cardiovascular system .
Comparison with Similar Compounds
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: Another protected form of L-arginine with tert-butoxycarbonyl groups.
Symmetric dimethylarginine (SDMA): A derivative of L-arginine with two methyl groups on the guanidine group.
Uniqueness: NG,NG,-Di-Cbz-L-arginine is unique due to its specific protection with carbobenzoxy groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required .
Properties
IUPAC Name |
2-amino-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-26(22(30)32-15-17-10-5-2-6-11-17)20(24)25-21(29)31-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUMRXRWHYQIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N=C(N)N(CCCC(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/N=C(\N)/N(CCCC(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585106 | |
| Record name | N~5~-[(Benzyloxy)carbonyl]-N~5~-{N'-[(benzyloxy)carbonyl]carbamimidoyl}ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4125-79-5 | |
| Record name | N~5~-[(Benzyloxy)carbonyl]-N~5~-{N'-[(benzyloxy)carbonyl]carbamimidoyl}ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


